molecular formula C14H14O B11900031 3-Ethyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one CAS No. 89506-52-5

3-Ethyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one

Cat. No.: B11900031
CAS No.: 89506-52-5
M. Wt: 198.26 g/mol
InChI Key: GPHSNVRTFPCERM-UHFFFAOYSA-N
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Description

3-Ethyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one is a heterocyclic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is part of the cyclopenta[a]indene family, which is characterized by a fused ring system that includes both cyclopentane and indene moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclopenta[a]indene core. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism by which 3-Ethyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

  • 3-Ethyl-8-methyl-2,3-dihydro-1H-cyclopenta[a]chrysene
  • 8,8a-Dihydrocyclopenta[a]indene derivatives

Comparison: Compared to similar compounds, 3-Ethyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one stands out due to its unique structural features and reactivity.

Properties

CAS No.

89506-52-5

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

1-ethyl-3a,4-dihydro-3H-cyclopenta[a]inden-2-one

InChI

InChI=1S/C14H14O/c1-2-11-13(15)8-10-7-9-5-3-4-6-12(9)14(10)11/h3-6,10H,2,7-8H2,1H3

InChI Key

GPHSNVRTFPCERM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(CC3=CC=CC=C32)CC1=O

Origin of Product

United States

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